Thymidine-5'-monophosphate,Disodium Salt
Description
Thymidine-5'-monophosphate disodium salt (dTMP-Na₂, CAS 33430-62-5) is the disodium salt form of deoxythymidine monophosphate (dTMP), a pyrimidine deoxyribonucleotide essential for DNA synthesis and repair. Its molecular formula is C₁₀H₁₃N₂Na₂O₈P, with a molecular weight of 366.17 g/mol . Structurally, it consists of thymine linked to deoxyribose via a β-N-glycosidic bond, with a phosphate group esterified to the 5'-hydroxyl of the sugar . The disodium salt enhances water solubility (100 mg/mL in water) and stability, making it suitable for biochemical applications such as enzyme assays and cell culture studies .
dTMP-Na₂ is classified under nucleic acid derivatives and is critical in nucleotide metabolism. Its sodium counterions reduce electrostatic repulsion in aqueous solutions, facilitating interactions with DNA polymerases and kinases .
Properties
IUPAC Name |
disodium;[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N2O8P.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSQMPPRYZYDFV-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N2Na2O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33430-62-5 | |
| Record name | 5'-Thymidylic acid, disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Thymidine-5’-monophosphate, Disodium Salt can be synthesized from deoxyuridine monophosphate through a reaction catalyzed by the enzyme thymidylate synthase . The reaction involves the methylation of deoxyuridine monophosphate to form thymidine-5’-monophosphate. This process requires the presence of a methyl donor, typically 5,10-methylenetetrahydrofolate, and occurs under physiological conditions.
Industrial Production Methods
Industrial production of Thymidine-5’-monophosphate, Disodium Salt often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes, such as thymidylate synthase, to convert deoxyuridine monophosphate to thymidine-5’-monophosphate efficiently .
Chemical Reactions Analysis
Thymidylate Kinase (TMPK) Reaction
dTMP disodium salt serves as a substrate for thymidylate kinase (TMPK), an enzyme that phosphorylates monophosphates to diphosphates. This reaction converts dTMP to thymidine diphosphate (dTDP):
This step is essential for DNA synthesis, as dTDP is a precursor for thymidine triphosphate (dTTP), a building block of deoxyribonucleic acid .
Thymidylate Synthase Reaction
In the de novo thymidine biosynthesis pathway, thymidylate synthase catalyzes the reductive methylation of 2'-deoxyuridine monophosphate (dUMP) to dTMP. This reaction utilizes 5,10-methylenetetrahydrofolate as a methyl donor and reductant:
This enzyme is critical for maintaining thymidine pools in DNA replication and repair .
Oxidation and Incompatibility
The compound is incompatible with strong oxidizing agents , which can lead to decomposition. Hazardous byproducts include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOₓ), and phosphorus oxides under extreme conditions .
Solubility and Reaction Conditions
Pharmaceutical Development
It serves as a precursor in the design of antiviral and anticancer therapies targeting DNA replication pathways .
Biochemical Research
Used to study enzyme activities, such as thymidylate kinase and thymidylate synthase, and metabolic pathways in DNA metabolism .
Reaction Comparison Table
| Reaction Type | Key Reagents | Conditions | Products |
|---|---|---|---|
| Enzymatic (TMPK) | dTMP, ATP | Physiological pH/Temp | dTDP, ADP |
| Enzymatic (Thymidylate Synthase) | dUMP, 5,10-CH₂-THF | Intracellular environment | dTMP, DHF |
| Decomposition | Strong oxidizers | High heat/acid/base | CO, CO₂, NOₓ, POₓ |
Molecular Formula and Structural Notes
The molecular formula varies slightly across sources due to hydrate status:
Scientific Research Applications
Thymidine-5’-monophosphate, Disodium Salt has numerous applications in scientific research, including:
Mechanism of Action
Thymidine-5’-monophosphate, Disodium Salt exerts its effects primarily through its role in DNA synthesis. It is phosphorylated to thymidine diphosphate and thymidine triphosphate, which are incorporated into DNA during replication . The compound targets enzymes such as thymidylate synthase and thymidylate kinase, which are essential for its conversion and utilization in DNA synthesis .
Comparison with Similar Compounds
Structural and Functional Differences
dTMP-Na₂ belongs to the nucleotide monophosphate family, which includes both deoxyribonucleotides (DNA building blocks) and ribonucleotides (RNA components). Key structural and functional distinctions are outlined below:
Key Observations :
- Sugar Backbone : Deoxyribonucleotides lack a 2'-hydroxyl group on the sugar, distinguishing them from ribonucleotides .
- Nucleobase Specificity : dTMP-Na₂ contains thymine (methylated uracil), which pairs with adenine in DNA. In contrast, ribonucleotides like UMP use uracil for RNA .
Solubility and Physical Properties
Disodium salts of nucleotides generally exhibit high water solubility due to ionic dissociation. Comparative
Notes:
- dTMP-Na₂ and AMP disodium salt show comparable solubility due to similar ionic characteristics.
- UMP and CMP salts may require lower storage temperatures to prevent hydrolysis .
Functional and Metabolic Roles
Functional Insights :
Biological Activity
Thymidine-5'-monophosphate disodium salt (dTMP) is a nucleotide derivative that plays a critical role in nucleic acid metabolism, particularly in DNA synthesis and repair. This article explores its biological activity, mechanisms of action, and applications in research and medicine.
- Molecular Formula : C₁₀H₁₅N₂O₈P
- Molecular Weight : 366.17 g/mol
- CAS Number : 33430-62-5
- Purity : ≥98.0% (by HPLC)
Role in Biochemical Processes
Thymidine-5'-monophosphate disodium salt is essential for several biochemical processes:
- DNA Synthesis : It serves as a substrate for thymidylate synthase, which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to dTMP, using 5,10-methylenetetrahydrofolate as a methyl donor. This reaction is crucial for the de novo synthesis of deoxythymidine triphosphate (dTTP), a key nucleotide for DNA replication and repair .
- Cell Proliferation : dTMP is vital for cell growth and proliferation as it contributes to the pool of nucleotides required for DNA synthesis .
- Stress Response : Alterations in dTMP metabolism can affect cellular responses to DNA damage and other stressors, indicating its role in maintaining genomic integrity .
Thymidine-5'-monophosphate disodium salt interacts with various enzymes involved in nucleotide metabolism:
- Thymidylate Synthase : Catalyzes the reductive methylation of dUMP to dTMP.
- Thymidylate Kinase : Phosphorylates dTMP to form dTDP, which can be further phosphorylated to dTTP .
These enzymatic activities highlight the compound's central role in both the de novo and salvage pathways of nucleotide synthesis.
Case Study 1: Cancer Research
Research has shown that targeting thymidylate synthase can inhibit tumor growth by disrupting DNA synthesis in cancer cells. Inhibitors of this enzyme have been developed as potential chemotherapeutic agents, demonstrating how manipulating dTMP levels can influence cancer treatment strategies .
Case Study 2: Genetic Disorders
Studies indicate that mutations affecting enzymes involved in dTMP metabolism can lead to genetic disorders characterized by impaired DNA repair mechanisms. For instance, deficiencies in thymidylate synthase have been linked to conditions such as thymidine kinase deficiency, resulting in neurological issues due to inadequate DNA synthesis .
Applications in Biotechnology
Thymidine-5'-monophosphate disodium salt is widely used in various fields:
- Molecular Biology : It serves as a critical reagent in PCR and other nucleic acid amplification techniques.
- Genetic Engineering : Used in the synthesis of modified nucleotides for therapeutic applications.
- Drug Development : Investigated as a target for new anticancer therapies due to its role in nucleotide metabolism .
Comparative Analysis with Other Nucleotides
| Compound Name | Structural Similarity | Unique Features |
|---|---|---|
| Adenosine-5'-monophosphate | Yes | Primarily involved in energy transfer (ATP) |
| Cytidine-5'-monophosphate | Yes | Plays a role in RNA synthesis |
| Guanosine-5'-monophosphate | Yes | Key player in signaling pathways |
| Uridine-5'-monophosphate | Yes | Essential for RNA synthesis |
| Thymidine-5'-monophosphate | Yes | Specifically tailored for DNA synthesis |
This table illustrates how thymidine-5'-monophosphate disodium salt uniquely supports DNA synthesis compared to other nucleotides, which are more involved in RNA synthesis or energy transfer processes .
Q & A
Q. What are the critical physicochemical properties of TMPD that influence experimental design?
TMPD (C₁₀H₁₃N₂Na₂O₈P) has a molecular weight of 366.17 g/mol and high water solubility (100 mg/mL), making it suitable for aqueous-based assays . Its stability is pH-dependent, requiring storage at 4°C in light-protected, dry conditions to prevent hydrolysis of the phosphate group. Researchers must account for its hygroscopic nature when preparing stock solutions, as moisture absorption can alter concentration accuracy .
Q. How should TMPD solutions be prepared to ensure reproducibility in cell culture studies?
- Stock preparation : Dissolve TMPD in ultrapure water at 10–100 mM, filter-sterilize (0.22 µm), and aliquot to avoid repeated freeze-thaw cycles. For long-term storage, lyophilization is recommended .
- Working concentrations : Validate solubility in culture media; precipitation may occur in high-ionic-strength buffers. Pre-warm to 37°C if used in mammalian cell systems .
Q. What are the primary applications of TMPD in nucleotide metabolism research?
TMPD serves as a precursor in DNA synthesis studies, particularly for investigating thymidine kinase activity or salvage pathways . It is also used in enzyme kinetics (e.g., phosphatases) due to its monophosphate structure, which avoids interference from triphosphate-driven reactions .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biochemical activity of TMPD across studies?
Contradictions often arise from:
- Purity variations : Verify lot-specific purity (≥99%, Sigma) via HPLC or capillary electrophoresis .
- Buffer composition : Phosphate or metal ions (e.g., Mg²⁺) may chelate TMPD, altering its reactivity. Use non-chelating buffers (e.g., Tris-HCl) and validate with controls .
- Interfering nucleotides : Co-administered nucleotides (e.g., ATP, UMP) in multi-component assays can compete for enzyme binding sites. Include competition assays to isolate TMPD-specific effects .
Q. What methodological considerations are critical for quantifying TMPD in biological matrices?
- Colorimetric assays : Adapt the diphenylamine method (Burton, 1956) by replacing DNA with TMPD. Use acetaldehyde-modified reagents to enhance sensitivity, but validate against HPLC to rule out interference from RNA or protein .
- HPLC-MS : Use a C18 column with ion-pairing agents (e.g., tetrabutylammonium acetate) for separation. Monitor m/z 367.1 (negative ion mode) with deuterated TMPD as an internal standard .
- Spike-recovery validation : Account for matrix effects (e.g., serum proteins) by spiking known TMPD concentrations into test samples .
Q. How can TMPD stability be optimized in long-term in vivo studies?
- Formulation : Use lyophilized TMPD reconstituted in saline (pH 7.4) immediately before administration. Avoid DMSO due to unpredictable bioavailability .
- In vivo monitoring : Collect plasma/serum samples at multiple time points and analyze via LC-MS to track degradation. Stability is typically ≤6 hours at 37°C .
Q. What strategies mitigate phosphate interference in TMPD-based enzyme assays?
- Phosphate scavengers : Add 7-methylguanosine (5 mM) to absorb free phosphate ions .
- Coupled assays : Link TMPD hydrolysis to NADH-dependent reactions (e.g., pyruvate kinase/lactate dehydrogenase systems) for real-time monitoring .
Experimental Design & Data Interpretation
Q. How to design a robust dose-response study using TMPD in nucleotide-depletion models?
- Dose range : Start with 0.1–10 mM based on its IC₅₀ in thymidine kinase inhibition assays .
- Controls : Include a thymidine-free medium and a rescue group with exogenous thymidine to confirm TMPD-specific effects .
- Endpoint selection : Combine cell viability (MTT assay) with dTTP quantification (LC-MS) to correlate metabolic impact .
Q. What analytical approaches resolve conflicting data on TMPD’s immunomodulatory effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
